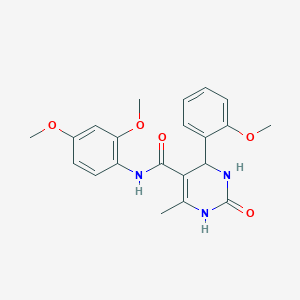

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-ジメトキシフェニル)-4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、テトラヒドロピリミジン類に属する複雑な有機化合物です。この化合物は、複数のメトキシ基とテトラヒドロピリミジンコアを含むそのユニークな構造によって特徴付けられています。潜在的な生物活性と医薬品化学における用途により、さまざまな科学研究分野で注目を集めています。

準備方法

合成経路と反応条件

N-(2,4-ジメトキシフェニル)-4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、アルデヒド、β-ケトエステル、および尿素を酸性条件下で縮合させるビゲロー反応によって、テトラヒドロピリミジンコアを調製することから始まります。具体的な手順は以下のとおりです。

-

ビゲロー反応

- 塩酸または酢酸などの触媒の存在下で、2,4-ジメトキシベンズアルデヒドを酢酸エチルと尿素と反応させる。

- 混合物を数時間還流してテトラヒドロピリミジンコアを形成する。

-

官能基化

- 求核置換反応によって2-メトキシフェニル基を導入する。

- 水素化ナトリウム(NaH)などの適切な塩基を使用してテトラヒドロピリミジンを脱プロトン化し、続いて2-メトキシフェニルブロミドを加える。

-

アミド化

- 穏やかな条件下でアンモニアまたはアミンと反応させることによって、エステル基をカルボキサミドに変換する。

工業的製造方法

この化合物の工業的製造には、大規模合成用に最適化された同様の合成経路が使用される場合があります。これには、反応効率と収率を向上させるための連続フローリアクターの使用、および廃棄物と環境への影響を最小限に抑えるためのグリーンケミストリー原則の実装が含まれます。

化学反応の分析

反応の種類

N-(2,4-ジメトキシフェニル)-4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。

-

酸化

- 過マンガン酸カリウム(KMnO_4)または三酸化クロム(CrO_3)などの酸化剤を使用して、メトキシ基を対応するフェノールに酸化することができます。

-

還元

- 水素化ホウ素ナトリウム(NaBH_4)または水素化リチウムアルミニウム(LiAlH_4)などの還元剤を使用して、テトラヒドロピリミジン環のカルボニル基をヒドロキシル基に還元することができます。

-

置換

- 芳香環は、硝酸(HNO_3)または臭素(Br_2)などの試薬を使用して、ニトロ化またはハロゲン化などの求電子置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: KMnO_4、CrO_3、酸性または塩基性条件。

還元: NaBH_4、LiAlH_4、通常は無水溶媒中。

置換: HNO_3、Br_2、多くの場合、触媒の存在下または制御された温度条件下。

生成される主な生成物

酸化: フェノール誘導体。

還元: ヒドロキシル化テトラヒドロピリミジン。

置換: ニトロ化またはハロゲン化誘導体。

科学研究における用途

N-(2,4-ジメトキシフェニル)-4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、科学研究においていくつかの用途があります。

-

化学

- より複雑な有機分子の合成のためのビルディングブロックとして使用される。

- その反応性と配位化学におけるリガンドとしての可能性について研究されている。

-

生物学

- 抗菌作用や抗がん作用などの潜在的な生物活性について調査されている。

- 生物学的巨大分子との相互作用を理解するための研究に使用されている。

-

医学

- 既知の生物活性化合物との構造類似性から、潜在的な治療薬として探索されている。

- その薬物動態と薬力学が研究されている。

-

産業

- ポリマーやコーティングなど、新しい材料の開発における潜在的な用途。

- 特殊化学品や中間体の合成に使用される。

科学的研究の応用

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

-

Chemistry

- Used as a building block for the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

-

Biology

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in studies to understand its interaction with biological macromolecules.

-

Medicine

- Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

- Studied for its pharmacokinetic and pharmacodynamic properties.

-

Industry

- Potential applications in the development of new materials, such as polymers and coatings.

- Used in the synthesis of specialty chemicals and intermediates.

作用機序

N-(2,4-ジメトキシフェニル)-4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドの作用機序は完全に解明されていないが、特定の分子標的との相互作用が関与すると考えられています。これらには、次のようなものがあります。

酵素: 酵素活性を阻害または調節し、代謝経路に影響を与える。

受容体: 細胞受容体に結合し、シグナル伝達経路に影響を与える。

DNA/RNA: 核酸にインターカレーションまたは結合し、遺伝子発現と複製に影響を与える。

類似化合物の比較

N-(2,4-ジメトキシフェニル)-4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、次のような他のテトラヒドロピリミジン誘導体と比較することができます。

-

N-(4-メトキシフェニル)-4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド

- 芳香環上の置換パターンが異なるが、構造は類似している。

- 異なる生物活性と反応性を示す可能性がある。

-

N-(2,4-ジメトキシフェニル)-4-(4-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド

- メトキシ基の位置が異なり、化学的性質と相互作用に影響を与える。

-

N-(2,4-ジメトキシフェニル)-4-(2-メトキシフェニル)-6-エチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド

- メチル基をエチル基に置換することで、薬物動態プロファイルが変化する可能性がある。

類似化合物との比較

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other tetrahydropyrimidine derivatives, such as:

-

N-(4-methoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Similar structure but with different substitution patterns on the aromatic rings.

- May exhibit different biological activities and reactivity.

-

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Variation in the position of methoxy groups, affecting its chemical properties and interactions.

-

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Substitution of the methyl group with an ethyl group, potentially altering its pharmacokinetic profile.

特性

分子式 |

C21H23N3O5 |

|---|---|

分子量 |

397.4 g/mol |

IUPAC名 |

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C21H23N3O5/c1-12-18(20(25)23-15-10-9-13(27-2)11-17(15)29-4)19(24-21(26)22-12)14-7-5-6-8-16(14)28-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |

InChIキー |

MQFNBVPJUPIMDR-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)

![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)

![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)

![4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11635542.png)

![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)

![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)

![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)

![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)